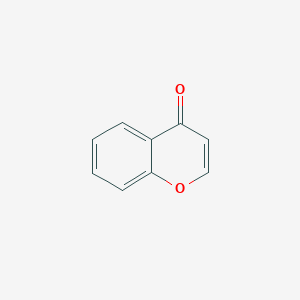

Chromone

Descripción

Propiedades

IUPAC Name |

chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTAFHZMPRISVEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197680 | |

| Record name | 4-Chromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chromone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032938 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

491-38-3 | |

| Record name | Chromone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chromone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-benzo[b]pyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHROMONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20C556MJ76 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chromone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032938 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

59 °C | |

| Record name | Chromone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032938 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Isolation of Chromone Compounds from Plants

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of chromone compounds derived from natural plant sources, detailing their isolation, purification, and relevant biological activities. The information is tailored for professionals in research and drug development, with a focus on practical methodologies and quantitative data.

Introduction to Chromones

Chromones (4H-chromen-4-ones) are a class of oxygen-containing heterocyclic compounds ubiquitously found in the plant kingdom.[1] Their core structure, a benzo-γ-pyrone ring system, serves as a privileged scaffold in medicinal chemistry, leading to a wide array of biological activities.[1] These activities include anti-inflammatory, antimicrobial, anticancer, and antioxidant effects, making chromones and their derivatives promising candidates for drug discovery and development.[1][2]

Natural Sources of this compound Compounds

Chromones are widely distributed secondary metabolites in various plant families. Notable plant genera rich in these compounds include Aloe, Aquilaria, Cassia, and Saposhnikovia.[2] The specific this compound derivatives and their yields can vary significantly depending on the plant species, the part of the plant used, and the geographical location.

Quantitative Data on this compound Yields from Plant Sources

The following table summarizes the quantitative yields of specific this compound compounds from various plant materials, providing a comparative reference for extraction and isolation efforts.

| Plant Species | Plant Part | This compound Compound(s) | Yield | Reference(s) |

| Saposhnikovia divaricata | Roots | prim-O-glucosylcimifugin | 0.29% (crude extract) -> 13.07% (enriched) | [3] |

| cimifugin | 0.06% (crude extract) -> 2.83% (enriched) | [3] | ||

| 5-O-methylvisamminoside | 0.37% (crude extract) -> 16.91% (enriched) | [3] | ||

| Aloe vera | Skin | Aloesin (B1665252) | 292.6 ± 0.5 mg / 100 g | [4] |

| Aquilaria sinensis | Agarwood | 2-(2-phenylethyl)chromones (total) | Up to 76.78% of ethanol (B145695) extract | |

| Hypericum perforatum | Aerial Parts | Total Flavonoids (including chromones) | 4.8 - 11.4% of dry extract |

Isolation and Purification of this compound Compounds

The isolation of chromones from plant matrices involves a series of extraction and chromatographic techniques. The choice of method depends on the chemical nature of the target this compound and the composition of the plant material.

Extraction Methodologies

3.1.1. Soxhlet Extraction

Soxhlet extraction is a classical and exhaustive method for extracting compounds from solid materials.[5] It is particularly useful for compounds with limited solubility in the chosen solvent.[6]

Detailed Experimental Protocol:

-

Sample Preparation: Air-dry the plant material (e.g., leaves, roots) at room temperature and grind it into a fine powder.

-

Apparatus Setup: Place the powdered plant material (10-20 g) into a cellulose (B213188) thimble. The thimble is then placed in the Soxhlet extractor.

-

Solvent Selection: Fill a round-bottom flask with a suitable solvent (e.g., ethanol, methanol (B129727), or hexane) to about two-thirds of its volume.[7]

-

Extraction Process: Heat the flask to the boiling point of the solvent. The solvent vapor travels up to the condenser, where it liquefies and drips into the thimble containing the plant material.

-

Cycling: When the solvent level in the extractor reaches the top of the siphon tube, the solvent containing the extracted compounds is siphoned back into the boiling flask.

-

Duration: Continue the extraction for several hours (typically 6-24 hours) until the solvent in the siphon tube runs clear.

-

Concentration: After extraction, the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude extract.

3.1.2. Ultrasound-Assisted Extraction (UAE)

UAE utilizes the energy of ultrasonic waves to enhance the extraction process, often resulting in higher yields and shorter extraction times compared to conventional methods.[8]

Detailed Experimental Protocol:

-

Sample Preparation: Prepare the plant material as described for Soxhlet extraction.

-

Solvent and Ratio: Mix the powdered plant material with a suitable solvent (e.g., 80% ethanol in water for Aloe vera skin) in a flask.[4] A common solid-to-solvent ratio is 1:20 (g/mL).

-

Ultrasonic Treatment: Place the flask in an ultrasonic bath or use an ultrasonic probe. Set the desired parameters. For example, for the extraction of aloesin from Aloe vera skin, optimal conditions were found to be:

-

Solvent: 80% ethanol

-

Temperature: 80 °C

-

Time: 36.6 minutes

-

Solvent Volume: 50 mL for 1.5 g of plant material[4]

-

-

Filtration and Concentration: After sonication, filter the mixture to separate the plant debris from the extract. Concentrate the extract using a rotary evaporator.

Purification Techniques

3.2.1. Column Chromatography

Column chromatography is a widely used technique for the separation of compounds from a mixture based on their differential adsorption to a stationary phase.[9]

Detailed Experimental Protocol:

-

Column Preparation:

-

Select a glass column of appropriate size.

-

Plug the bottom of the column with a small piece of cotton or glass wool.

-

Prepare a slurry of silica (B1680970) gel (230-400 mesh) in a non-polar solvent (e.g., hexane).

-

Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.[10]

-

Add a layer of sand on top of the silica gel to protect the surface.

-

-

Sample Loading:

-

Dry Loading: Dissolve the crude extract in a minimal amount of a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.

-

Wet Loading: Dissolve the crude extract in a small volume of the initial mobile phase and carefully pipette it onto the top of the column.

-

-

Elution:

-

Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This is known as gradient elution. A common gradient could be starting with 100% hexane (B92381) and gradually increasing the percentage of ethyl acetate (B1210297) (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).

-

Collect the eluate in fractions.

-

-

Analysis:

-

Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the desired this compound compounds.

-

Combine the pure fractions and evaporate the solvent.

-

3.2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Prep-HPLC is a high-resolution purification technique used to isolate pure compounds from a complex mixture.[11]

Detailed Experimental Protocol:

-

Method Development (Analytical Scale):

-

Develop an analytical HPLC method to achieve good separation of the target this compound.

-

A common column is a C18 reversed-phase column.

-

A typical mobile phase for this compound separation is a gradient of methanol and water, often with a small amount of acid (e.g., 0.1% phosphoric acid or acetic acid) to improve peak shape.[12]

-

-

Scale-Up:

-

Scale up the analytical method to a preparative scale. This involves using a larger column and adjusting the flow rate and injection volume proportionally.

-

The new flow rate can be calculated using the formula: Flow Rateprep = Flow Rateanalytical × (IDprep2 / IDanalytical2) where ID is the internal diameter of the column.

-

-

Purification:

-

Dissolve the partially purified extract (from column chromatography) in the mobile phase.

-

Inject the sample onto the preparative HPLC system.

-

Collect the fractions corresponding to the peak of the target this compound.

-

-

Post-Purification:

-

Evaporate the solvent from the collected fractions to obtain the pure this compound compound.

-

Confirm the purity using analytical HPLC.

-

Experimental Workflow and Signaling Pathways

General Experimental Workflow for this compound Isolation

The following diagram illustrates a typical workflow for the isolation and purification of this compound compounds from plant material.

Signaling Pathway Modulation by this compound Compounds

Certain this compound derivatives have been shown to exert their biological effects by modulating key cellular signaling pathways. A notable example is the inhibition of the Mitogen-Activated Protein Kinase (MAPK) pathway, which is often dysregulated in cancer and inflammatory diseases.

The diagram below illustrates the inhibition of the Ras/Raf/MEK/ERK signaling cascade by this compound compounds.

This inhibition of MEK1/2 activation prevents the subsequent phosphorylation and activation of ERK1/2, thereby blocking downstream signaling that leads to cellular responses like proliferation and survival. This mechanism underlies the potential of certain chromones as anticancer and anti-inflammatory agents.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources of this compound compounds, with a focus on their isolation and purification from plant materials. The detailed experimental protocols and quantitative data are intended to serve as a valuable resource for researchers and professionals in the field of drug development. The elucidation of the mechanism of action, such as the inhibition of the MAPK/ERK signaling pathway, further highlights the therapeutic potential of this important class of natural products. Continued research into the vast diversity of plant-derived chromones is likely to yield novel and effective therapeutic agents.

References

- 1. Ultra-performance convergence chromatography method for the determination of four chromones and quality control of Saposhnikovia divaricata (Turcz.) Schischk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparative separation of chromones in plant extract of Saposhnikovia divaricata by high-performance counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Separation of three chromones from Saposhnikovia divaricata using macroporous resins followed by preparative high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Valorization of Aloe vera Skin By-Products to Obtain Bioactive Compounds by Microwave-Assisted Extraction: Antioxidant Activity and Chemical Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Art and Science of Soxhlet Extraction: A Practical Guide for Medicinal Plant Preparation [greenskybio.com]

- 6. Chemistry Teaching Labs - Soxhlet Extraction [chemtl.york.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. web.uvic.ca [web.uvic.ca]

- 10. m.youtube.com [m.youtube.com]

- 11. agilent.com [agilent.com]

- 12. [Isolation-preparation and determination of chromones from Saposhnikovia divaricata] - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activities of chromone derivatives in medicinal chemistry.

An In-Depth Technical Guide to the Biological Activities of Chromone Derivatives in Medicinal Chemistry

Introduction

The this compound scaffold, a benzopyran-4-one core, is recognized as a "privileged structure" in medicinal chemistry.[1][2][3] This is due to its prevalence in a wide array of natural products and synthetic compounds that exhibit significant pharmacological potential.[1][3][4] this compound derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, making them a fertile ground for the development of novel therapeutics.[1][5] The versatility of the this compound nucleus allows for substitutions at various positions, which critically influences the resulting pharmacological profile.[1][6] This technical guide provides a comprehensive overview of the core biological activities of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways and experimental workflows designed for researchers, scientists, and drug development professionals.

Anticancer Activity

This compound derivatives have emerged as promising candidates for anticancer drug development, exhibiting significant cytotoxic effects against a range of cancer cell lines.[2][7] Their mechanisms of action are diverse, often involving the modulation of key signaling pathways that control cell growth, differentiation, and apoptosis.[1][2]

Mechanism of Action: Kinase Inhibition

A primary anticancer mechanism for many this compound derivatives is the inhibition of protein kinases, which are crucial for cell signaling and proliferation.[8] For instance, certain derivatives have been shown to inhibit the p38α mitogen-activated protein kinase (MAPK) and the mTOR/PI3Kα pathway, leading to reduced cell growth and induction of apoptosis in cancer cells.[1][9]

Data Presentation: Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected this compound derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

| Compound 3 | MCF-7 (Breast) | 0.056 ± 0.0027 | [1] |

| Compound 17 | MCF-7 (Breast) | 0.9 | [1] |

| Compound 22 | T47D (Breast) | 1.42 ± 0.13 | [1] |

| Compound 19 | HepG-2 (Liver) | 1.61 (µg/mL) | [1] |

| Compound 20 | HCT-116 (Colon) | 1.56 (µg/mL) | [1] |

| Compound 24 | A549 (Lung) | 0.7 | [1] |

| Epiremisporine H | HT-29 (Colon) | 21.17 ± 4.89 | [10] |

| Epiremisporine H | A549 (Lung) | 31.43 ± 3.01 | [10] |

| Compound 2f / 2j | HeLa (Cervical) | Not specified, but active | [11] |

| Benzothiazole-Chromone 7l | HCT116 / HeLa | IC50 values determined | [12] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.[13][14][15]

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.[16]

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[16]

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.[12]

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[14][16] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[15]

-

Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.[14][16]

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[14]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Anti-inflammatory Activity

This compound derivatives have demonstrated potent anti-inflammatory properties, often by inhibiting the production of key inflammatory mediators and modulating signaling pathways involved in the inflammatory response.[1][5][17]

Mechanism of Action: Inhibition of Inflammatory Pathways

A key mechanism involves the inhibition of the p38 MAPK signaling pathway, which is pivotal in inflammation.[18] Some this compound derivatives can suppress the lipopolysaccharide (LPS)-induced activation of this pathway. For example, the derivative DCO-6 was shown to inhibit TLR4-dependent p38 activation by impairing the production of intracellular reactive oxygen species (ROS) and disrupting the formation of the TRAF6-ASK1 complex, thereby reducing the production of nitric oxide (NO), IL-1β, and IL-6.[18]

Data Presentation: Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives is often evaluated by their ability to inhibit inflammatory mediators.

| Compound/Derivative | Assay/Target | Activity | Reference |

| Compound 18 | Lipoxygenase (LOX) | 79.9 ± 6.6% inhibition | [1] |

| Epiremisporine G (2 ) | fMLP-induced O₂⁻ generation | IC50 ≤ 33.52 µM | [10] |

| Epiremisporine H (3 ) | fMLP-induced O₂⁻ generation | IC50 ≤ 33.52 µM | [10] |

| DCO-6 | LPS-induced NO, IL-1β, IL-6 production | Significant reduction | [18] |

| Harperfolide | NO production in macrophages | Potent suppression | [17] |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophages (e.g., RAW 264.7 cells) stimulated with LPS.[2][19]

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of the this compound derivatives for 1-2 hours before stimulation.

-

Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control). Include a positive control (e.g., a known anti-inflammatory drug like dexamethasone).

-

Incubation: Incubate the plate for 24 hours at 37°C with 5% CO2.

-

Nitrite (B80452) Measurement (Griess Assay): NO production is measured by quantifying its stable metabolite, nitrite, in the culture supernatant.

-

Transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid).

-

Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate in the dark at room temperature for 10-15 minutes.

-

-

Absorbance Reading: Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-only treated cells.

Antimicrobial Activity

This compound derivatives have been investigated for their activity against a wide range of pathogenic bacteria and fungi.[1][20][21] Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC).

Data Presentation: Antimicrobial Activity

The following table summarizes the MIC values of selected this compound derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC Value (µg/mL) | Reference |

| Dithiazolylthis compound 3c | Bacterial strains | Significant inhibition | [21] |

| Dithiazolylthis compound 3h | S. cerevisiae | Significant inhibition | [21] |

| Chroman-4-one 1 | Candida spp. | 64 | [22] |

| Chroman-4-one 3 | C. albicans | 128 | [22] |

| Chroman-4-one 3 | S. epidermidis | 256 | [22] |

| Isoeugenitol (5 ) | M. tuberculosis | 10.31 | [23] |

| Compound 7 | B. subtilis, X. vesicatoria | 25 | [23] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[24][25][26]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, C. albicans) equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[25]

-

Compound Dilution: Perform a two-fold serial dilution of the this compound derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation: Add the standardized bacterial or fungal suspension to each well, resulting in a final concentration of about 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours (for bacteria) or at an appropriate temperature for 24-48 hours (for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2] This can be assessed visually or by measuring turbidity with a plate reader.

Neuroprotective Activity

This compound derivatives are being explored as multi-target agents for the treatment of neurodegenerative diseases, particularly Alzheimer's disease (AD).[27][28] Their neuroprotective effects are realized through various mechanisms, including enzyme inhibition and improved mitochondrial function.[27][29]

Mechanism of Action: A Multi-Target Approach

The pathology of Alzheimer's is complex, involving cholinergic deficits, amyloid-beta (Aβ) plaque formation, and oxidative stress. This compound derivatives can act on multiple targets simultaneously:

-

Cholinesterase Inhibition: Inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) increases acetylcholine (B1216132) levels in the brain, aiding neurotransmission.[28][29]

-

MAO-B Inhibition: Monoamine oxidase B (MAO-B) inhibitors can help manage neurological conditions.[8]

-

Anti-Aβ Aggregation: Some derivatives can inhibit or disaggregate the formation of Aβ plaques.[28]

-

Antioxidant/Metal Chelation: Reducing oxidative stress and chelating metal ions that contribute to Aβ aggregation are also key neuroprotective strategies.[29]

Data Presentation: Neuroprotective Activity

| Compound/Derivative | Target/Assay | Activity | Reference |

| Diaportheone 44 | Aβ aggregation | 80% inhibition | [28] |

| Diaportheone 45 | Aβ aggregation | 74% inhibition | [28] |

| This compound-lipoic acid hybrid | BuChE | Inhibitory activity | [29] |

| This compound 19 | MAO-B | IC50 = 63 nM | [30] |

| Mannich derivatives NS-4 , NS-13 | Intracellular ROS | Up to 65% reduction | [31] |

Conclusion

This compound and its derivatives represent a highly versatile and pharmacologically significant class of compounds.[1][5] Their "privileged" scaffold has been successfully modified to yield potent agents with anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities. The data and protocols presented in this guide underscore the vast therapeutic potential of this chemical family. Future research should focus on optimizing lead compounds to improve selectivity and potency, conducting further in vivo studies to validate in vitro findings, and exploring novel derivatives to address emerging therapeutic challenges such as drug resistance. The continued exploration of this compound chemistry is a promising avenue for the discovery and development of next-generation pharmaceuticals.

References

- 1. Current Strategies in Development of New this compound Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijrar.org [ijrar.org]

- 5. benthamdirect.com [benthamdirect.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active this compound Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benzothiazole and this compound Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents [mdpi.com]

- 13. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Video: Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay [jove.com]

- 17. pharmainfo.in [pharmainfo.in]

- 18. A novel this compound derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. journalajrb.com [journalajrb.com]

- 20. asianpubs.org [asianpubs.org]

- 21. Synthesis and Evaluation of Some Novel this compound Based Dithiazoles as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. tandfonline.com [tandfonline.com]

- 24. woah.org [woah.org]

- 25. apec.org [apec.org]

- 26. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. This compound derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer’s disease under experimental conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Recent advancements in this compound as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 29. This compound–lipoic acid conjugate: Neuroprotective agent having acceptable butyrylcholinesterase inhibition, antioxidant and copper-chelation activities - PMC [pmc.ncbi.nlm.nih.gov]

- 30. scilit.com [scilit.com]

- 31. Mannich reaction mediated derivatization of chromones and their biological evaluations as putative multipotent ligands for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanisms of Chromone-Based Anti-Inflammatory Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chromone scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound-based agents exert their anti-inflammatory effects. Key mechanisms discussed include the stabilization of mast cells, direct inhibition of crucial enzymes in inflammatory cascades such as cyclooxygenases (COX) and lipoxygenases (LOX), and modulation of pivotal signaling pathways, including the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways. This document summarizes quantitative inhibitory data, provides detailed experimental protocols for key assays, and utilizes graphical representations to elucidate complex biological processes, offering a comprehensive resource for the development of novel this compound-derived therapeutics.

Introduction to Chromones and Inflammation

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative process, chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and asthma. The inflammatory cascade is orchestrated by a complex network of signaling pathways and molecular mediators, including cytokines, prostaglandins (B1171923), and leukotrienes.

Chromones, characterized by a benzo-γ-pyrone heterocyclic ring system, have long been recognized for their therapeutic potential.[1] Seminal compounds like cromolyn (B99618) sodium, derived from the natural this compound khellin, established the clinical utility of this chemical class in treating allergic and inflammatory conditions.[2][3] Modern medicinal chemistry efforts have expanded upon this foundation, generating a diverse array of synthetic this compound derivatives with enhanced potency and targeted mechanisms of action against key drivers of the inflammatory response.

Key Mechanisms of Action

This compound-based agents employ a multi-pronged approach to attenuate inflammation, targeting various components of the inflammatory cascade.

Mast Cell Stabilization

The classical mechanism of action for some chromones, most notably cromolyn sodium, is the stabilization of mast cells.[2][3] Mast cells are critical players in allergic inflammation. Upon activation by allergens, they undergo degranulation, releasing a torrent of pro-inflammatory mediators, including histamine (B1213489) and leukotrienes.[2][3][4] Cromolyn sodium acts by stabilizing the mast cell membrane, inhibiting the influx of calcium ions that is essential for degranulation.[2] This prevents the release of these inflammatory mediators, thereby averting the symptoms of allergic reactions.[2][3]

Inhibition of the Arachidonic Acid Pathway

The arachidonic acid (AA) cascade is a central pathway in inflammation, producing prostaglandins and leukotrienes. Key enzymes in this pathway, cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), are primary targets for anti-inflammatory drugs.[5][6] Several this compound derivatives have been developed as potent inhibitors of these enzymes.

-

Cyclooxygenase (COX) Inhibition: COX enzymes, particularly the inducible COX-2 isoform, are responsible for the synthesis of pro-inflammatory prostaglandins.[6] Certain this compound derivatives have demonstrated significant and selective inhibitory activity against COX-2, which is a desirable trait for reducing inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[7][8]

-

Lipoxygenase (LOX) Inhibition: 5-Lipoxygenase (5-LOX) is the key enzyme in the biosynthesis of leukotrienes, which are potent chemoattractants and mediators of bronchoconstriction.[6] this compound-based compounds have been shown to inhibit 5-LOX, thereby blocking leukotriene production.[2] This dual inhibition of both COX and LOX pathways by some this compound derivatives presents a broader spectrum of anti-inflammatory activity compared to traditional NSAIDs.[6]

Modulation of Pro-inflammatory Signaling Pathways

Modern research has revealed that the anti-inflammatory effects of many chromones are mediated through the modulation of intracellular signaling pathways that regulate the expression of inflammatory genes.

The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade activated by cellular stress and inflammatory stimuli like lipopolysaccharide (LPS).[9][10] Activated p38 MAPK plays a pivotal role in the transcriptional and post-transcriptional regulation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).[11]

Certain this compound derivatives act as potent inhibitors of p38 MAPK signaling.[9][11] For example, the novel derivative DCO-6 has been shown to specifically inhibit TLR4-dependent p38 activation without directly inhibiting its kinase activity.[10] Instead, DCO-6 impairs the upstream production of reactive oxygen species (ROS) and disrupts the formation of the TRAF6-ASK1 complex, a critical step for p38 activation.[9][10] Other synthetic chromones have been designed to be direct, ATP-competitive inhibitors of p38α kinase with nanomolar potency.[4][9][11]

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[12] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus. There, it binds to DNA and drives the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6][12]

Chromones have been shown to interfere with this pathway at multiple levels. Some derivatives can reduce the transcriptional activity of NF-κB.[13] Studies on 2-styrylchromones have demonstrated that they can reverse the degradation of cytoplasmic IκBα and decrease the nuclear levels of the p65 subunit, effectively halting the signaling cascade.[14] This inhibition of NF-κB activation is a significant contributor to the observed reduction in pro-inflammatory cytokine production by these compounds.[12][13][15]

Quantitative Data on Inhibitory Activities

The potency of this compound derivatives is quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of a specific biological or biochemical function. The following tables summarize the reported IC₅₀ values for various this compound-based compounds against key inflammatory targets.

Table 1: Inhibition of p38 MAPK by this compound Derivatives

| Compound Class/Name | Target | IC₅₀ Value | Cell Line/Assay |

| 3-(4-Fluorophenyl)-2-(2-amino-4-pyridyl)this compound (8a) | p38α MAPK | 17 nM | Kinase Assay |

| This compound Derivative (Q7-26) | PGE₂ Production | 0.161 µM | RAW264.7 Cells |

| This compound Derivative (Q7-9) | PGE₂ Production | 0.209 µM | RAW264.7 Cells |

| Chalcone Derivative (3a) | p38α MAPK | 0.1462 µM | Kinase Assay |

Data sourced from multiple studies.[7][11][16]

Table 2: Inhibition of COX and LOX Enzymes by this compound Derivatives

| Compound Class/Name | Target | IC₅₀ Value | Assay Type |

| This compound Derivative (Q7-9) | COX-2 | 0.121 µM | Enzyme Assay |

| This compound Derivative (Q7-26) | COX-2 | 0.137 µM | Enzyme Assay |

| This compound Derivative (Q7-25) | COX-2 | 0.228 µM | Enzyme Assay |

| Indole-Chromone Hybrid (Compound 3) | 5-LOX | 0.02 µM | Enzyme Assay |

| Indole-Chromone Hybrid (Compound 4, S-isomer) | 5-LOX | 0.002 µM | Enzyme Assay |

Data sourced from multiple studies.[2][7]

Table 3: Inhibition of Nitric Oxide (NO) and NF-κB by this compound Derivatives

| Compound Class/Name | Target/Effect | IC₅₀ Value | Cell Line |

| This compound Derivative (Q7-28) | NO Production | 0.014 µM | RAW264.7 Cells |

| This compound Derivative (Q7-29) | NO Production | < 0.0128 µM | RAW264.7 Cells |

| 2-Styrylthis compound (Group B) | Neutrophil Oxidative Burst | < 2 µM | Human Neutrophils |

| Pyranochalcone Derivative | NF-κB Inhibition | 0.29 µM | HEK293T Cells |

| 3',4',5-trihydroxy-2-styrylthis compound | NF-κB Activation | Significant Inhibition | THP-1 Cells |

Data sourced from multiple studies.[7][15][17][18]

Detailed Experimental Protocols

This section provides detailed methodologies for key assays used to characterize the anti-inflammatory activity of this compound-based agents.

Protocol: Western Blot Analysis of p38 MAPK Phosphorylation

This protocol details the detection of phosphorylated p38 (p-p38) as a measure of pathway activation and its inhibition by test compounds.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages or MCF-7) at an appropriate density. Pre-treat cells with various concentrations of the this compound test compound for 1-2 hours. Stimulate the cells with an appropriate agonist (e.g., 1 µg/mL LPS or anisomycin) for a predetermined time (e.g., 30 minutes) to induce p38 phosphorylation.

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[13][19]

-

Protein Quantification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.[13] Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.[13][20]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a semi-dry or wet transfer system.[21]

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST).[21]

-

Incubate the membrane with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.[13]

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[20]

-

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.[20]

-

Normalization: To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total p38 MAPK and a loading control protein like GAPDH or β-actin.[20]

Protocol: NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB by using a reporter gene system.

Methodology:

-

Cell Culture and Transfection: Seed cells (e.g., HEK293T or THP-1) in a 96-well plate.[1][3] If using a transient system, transfect the cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element promoter. A co-transfection with a plasmid expressing Renilla luciferase can be used for normalization.

-

Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the this compound test compound for 1-2 hours. Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL) or LPS (e.g., 100 ng/mL), for 5-6 hours.[1]

-

Cell Lysis: Remove the culture medium and wash the cells with PBS. Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[22]

-

Luciferase Activity Measurement:

-

Transfer the cell lysate to an opaque 96-well plate.

-

Add the luciferase assay reagent (containing luciferin (B1168401) substrate) to the wells.[10]

-

Immediately measure the firefly luminescence using a luminometer.

-

If using a dual-luciferase system, add the Stop & Glo® reagent to quench the firefly reaction and initiate the Renilla luciferase reaction, then measure Renilla luminescence.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable). Calculate the percentage of NF-κB inhibition relative to the stimulated control wells.

Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This colorimetric assay determines the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.[23]

Methodology:

-

Reagent Preparation: Prepare stock solutions of the this compound test compounds and a reference inhibitor (e.g., celecoxib, ibuprofen) in a suitable solvent like DMSO. Prepare working dilutions in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to respective wells:

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme

-

COX-1 or COX-2 enzyme solution

-

Test compound dilution or solvent for control wells.[23]

-

-

Incubation: Incubate the plate at 25°C for 5 minutes.

-

Reaction Initiation: Add a colorimetric substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD). Initiate the enzymatic reaction by adding arachidonic acid to all wells.[23]

-

Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.[23]

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the control (100% enzyme activity). Plot the percentage of inhibition versus the logarithm of the compound concentration to determine the IC₅₀ value.[23]

Conclusion and Future Directions

This compound-based compounds have demonstrated significant potential as anti-inflammatory agents by targeting a range of critical molecular pathways. Their mechanisms of action are diverse, spanning from the well-established stabilization of mast cells to the nuanced modulation of complex intracellular signaling cascades like the p38 MAPK and NF-κB pathways, and the direct inhibition of key enzymes in the arachidonic acid cascade. The ability of certain derivatives to act on multiple targets simultaneously, such as the dual inhibition of COX and 5-LOX, presents a promising strategy for developing broad-spectrum anti-inflammatory drugs with potentially improved efficacy and safety profiles.

Future research should focus on optimizing the selectivity and potency of these compounds through continued structure-activity relationship studies. Elucidating the precise molecular interactions within the binding sites of target proteins will be crucial for rational drug design. Furthermore, advancing the most promising lead compounds into preclinical and clinical development will be essential to translate the wealth of in vitro data into tangible therapeutic benefits for patients suffering from a wide array of inflammatory disorders.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. library.opentrons.com [library.opentrons.com]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory potential of 2-styrylchromones regarding their interference with arachidonic acid metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Virtual screening, synthesis, optimization and anti-inflammatory activity of novel chromones as specific COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of this compound-based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. library.opentrons.com [library.opentrons.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. 2-Styrylchromones Prevent IL-1β-Induced Pro-Inflammatory Activation of Fibroblast-like Synoviocytes while Increasing COX-2 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of NF-kB activation and cytokines production in THP-1 monocytes by 2-styrylchromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bowdish.ca [bowdish.ca]

- 23. benchchem.com [benchchem.com]

The Chromone Scaffold: A Privileged Structure in Drug Discovery - A Technical Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

The chromone nucleus, a benzopyran-4-one framework, is a cornerstone in medicinal chemistry, recognized for its "privileged structure" status. Its prevalence in a vast array of naturally occurring and synthetic molecules with significant pharmacological activities has made it a focal point for drug discovery and development. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. We present a comprehensive overview of quantitative biological data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate the rational design of novel and potent therapeutic agents.

Anticancer Activity of this compound Derivatives

This compound derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are diverse, encompassing the inhibition of critical cellular enzymes and the induction of apoptosis.

Structure-Activity Relationship (SAR) for Anticancer Activity

SAR studies have revealed several key structural features of the this compound scaffold that are crucial for its anticancer potency:

-

Substitution at C2: The introduction of various heterocyclic or aryl groups at the C2 position can significantly influence cytotoxicity. For instance, the presence of a substituted phenyl group or a heterocyclic ring system often enhances anticancer activity.

-

Substitution at C3: Modifications at the C3 position, such as the introduction of a carboxamide group, have been shown to be critical for activity. The nature of the amine in the carboxamide moiety plays a significant role in determining the potency and selectivity.[1][2]

-

Bis-chromones: Linking two this compound moieties can lead to compounds with enhanced anti-proliferative activity. The nature of the linker and the substituents on both this compound rings are important for optimizing activity. A 5-cyclohexylmethoxy group on one ring and an electron-donating or hydrogen-bonding group on the other have been shown to increase activity.[3]

-

Electron-withdrawing groups: The presence of electron-withdrawing groups, such as halogens, on the benzo ring of the this compound scaffold can modulate the anticancer activity.[4]

Quantitative Data: Anticancer Activity of this compound Derivatives

The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various human cancer cell lines, expressed as the half-maximal inhibitory concentration (IC50).

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) |

| Epiremisporine H | HT-29 (Colon Carcinoma) | MTT | 21.17 ± 4.89 |

| Epiremisporine H | A549 (Non-small Lung Cancer) | MTT | 31.43 ± 3.01 |

| Epiremisporine G | HT-29 (Colon Carcinoma) | MTT | 35.05 ± 3.76 |

| Epiremisporine G | A549 (Non-small Lung Cancer) | MTT | 52.30 ± 2.88 |

| 3-((5-(cyclohexylmethoxy)-4-oxo-4H-chromen-3-yl)methyl)-7-methoxy-4H-chromen-4-one | Various human cancer cell lines | XTT | Micromolar level |

| 3-((5-(cyclohexylmethoxy)-4-oxo-4H-chromen-3-yl)methyl)-7-hydroxy-4H-chromen-4-one | Various human cancer cell lines | XTT | Micromolar level |

| N-(2-furylmethylene) this compound-2-carboxamide (15) | MDA-MB-231 (Triple-negative breast cancer) | Not Specified | 14.8 |

| α-methylated N-benzyl this compound-2-carboxamide (17) | MDA-MB-231 (Triple-negative breast cancer) | Not Specified | 17.1 |

Signaling Pathways in Anticancer Activity

This compound derivatives exert their anticancer effects through modulation of various signaling pathways. A key mechanism involves the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis.

Another important target is the ABCG2 transporter, a member of the ATP-binding cassette (ABC) transporter family, which is involved in multidrug resistance in cancer.

Anti-inflammatory Activity of this compound Derivatives

Chronic inflammation is implicated in a wide range of diseases. This compound derivatives have emerged as potent anti-inflammatory agents by modulating key inflammatory pathways.

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

The anti-inflammatory activity of this compound derivatives is influenced by their substitution pattern:

-

Substitution at C2 and C3: The nature of the substituent at the C2 and C3 positions is critical. For example, a 2-thiolphenoxythis compound scaffold has been identified as a promising starting point for developing inhibitors of neutrophilic inflammation.[5] The introduction of an amide group at C3 can also confer significant anti-inflammatory properties.[6]

-

Substitution on the Benzo Ring: Electron-withdrawing groups at positions 5 and 8, or electron-donating groups at positions 6 and 7 of the this compound nucleus, can enhance anti-inflammatory activity.[6]

-

Phenolic and Thiophenolic Moieties: The presence of a hydrogen bond donor at the meta position of a phenyl ring attached to the this compound core, as well as a methoxy (B1213986) group at the 7-position of the this compound, greatly impacts the activity. Bioisosteric replacement of a phenol (B47542) with a thiophenol has been shown to yield potent anti-inflammatory agents.[7]

Quantitative Data: Anti-inflammatory Activity of this compound Derivatives

The following table presents the in vitro anti-inflammatory activity of selected this compound derivatives, typically measured by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. The activity is expressed as the half-maximal effective concentration (EC50) or IC50.

| Compound/Derivative | Assay | Cell Line | EC50/IC50 (µM) |

| This compound-amide derivative 5-9 | NO inhibition | RAW264.7 | 5.33 ± 0.57 |

| 2-(3-fluorophenyl)sulfanyl-7-methoxy-chromen-4-one (16) | Superoxide (B77818) anion generation inhibition | Human neutrophils | 5.0 ± 1.4 |

| Epiremisporine G (2) | Superoxide anion generation inhibition | Human neutrophils | 31.68 ± 2.53 |

| Epiremisporine H (3) | Superoxide anion generation inhibition | Human neutrophils | 33.52 ± 0.42 |

| Neoflavonoid derivative 6 | NO inhibition | RAW 264.7 | 19.46 ± 1.02 |

| Neoflavonoid derivative 3 | NO inhibition | RAW 264.7 | 23.14 ± 0.30 |

Signaling Pathways in Anti-inflammatory Activity

A key mechanism underlying the anti-inflammatory effects of this compound derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

Furthermore, some this compound derivatives have been shown to inhibit the TRAF6-ASK1-p38 pathway, which is upstream of p38 MAPK activation and is dependent on the production of reactive oxygen species (ROS).[8][9][10]

Antimicrobial Activity of this compound Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. This compound derivatives have shown promising activity against a range of bacteria and fungi.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

Key SAR findings for the antimicrobial activity of this compound derivatives include:

-

Halogenation: The introduction of halogen atoms, particularly at the C6 and C8 positions of the this compound ring, can significantly enhance antibacterial activity, especially against Gram-positive bacteria. Tri-halogenated derivatives have shown the most potent activity.[11]

-

Substitution at C3: The presence of a 3-formyl or 3-carbonitrile group can confer significant antimicrobial and antibiofilm activity.[4][12]

-

Electron-withdrawing groups: Substitutions at the C3 and C6 positions with electron-withdrawing groups are favorable for antimicrobial activity against uropathogenic Escherichia coli.[4]

-

Heterocyclic Scaffolds: The incorporation of heterocyclic moieties, such as tetrazoles, at the C2 position can lead to potent antibacterial agents.[13]

Quantitative Data: Antimicrobial Activity of this compound Derivatives

The antimicrobial efficacy of this compound derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) |

| 6-bromo 3-formylthis compound | Escherichia coli (UPEC) | 20 |

| 6-chloro 3-formylthis compound | Escherichia coli (UPEC) | 20 |

| 3-formyl 6-isopropylthis compound | Escherichia coli (UPEC) | 50 |

| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene (5s) | Staphylococcus aureus | 4 |

| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene (5s) | Staphylococcus epidermidis | 1-4 |

| Fluorine-containing this compound-tetrazole (51) | Pseudomonas aeruginosa | 20 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

General Workflow for SAR Studies

The systematic investigation of the structure-activity relationships of this compound derivatives typically follows a well-defined workflow.

Synthesis of this compound-3-Carboxamides

A common route for the synthesis of this compound-3-carboxamides involves the following steps:[1][2][14][15]

-

Vilsmeier-Haack Formylation: The corresponding 2-hydroxyacetophenone (B1195853) is subjected to Vilsmeier-Haack formylation using a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to yield a this compound-3-carbaldehyde.

-

Oxidation: The this compound-3-carbaldehyde is then oxidized to the corresponding this compound-3-carboxylic acid. A common method is the Pinnick oxidation using sodium chlorite (B76162) (NaClO2) and a scavenger like sulfamic acid.

-

Amide Coupling: The this compound-3-carboxylic acid is activated, for example, by conversion to the acid chloride using thionyl chloride (SOCl2). The activated acid is then reacted with the desired amine in the presence of a base, such as triethylamine (B128534) (Et3N), to afford the final this compound-3-carboxamide.

In Vitro Anticancer Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution is added to each well. The plate is incubated for a few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration.

In Vitro Anti-inflammatory Assay: Griess Assay for Nitric Oxide (NO)

The Griess assay is used to quantify nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

-

Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and treated with various concentrations of the this compound derivatives for a short pre-incubation period. The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NO production.

-

Supernatant Collection: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

Griess Reaction: An equal volume of the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to the supernatant in a separate 96-well plate.

-

Incubation and Absorbance Measurement: The mixture is incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for the development of a purple azo compound. The absorbance is then measured at approximately 540 nm.

-

Nitrite Concentration and IC50 Calculation: The nitrite concentration in the samples is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated, and the IC50 value is determined.

In Vitro Antimicrobial Assay: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17][18][19][20]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution of Compounds: The this compound derivatives are serially diluted in a 96-well microtiter plate containing broth to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism in broth without the compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: After incubation, the MIC is determined as the lowest concentration of the this compound derivative that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Conclusion

The this compound scaffold continues to be a highly valuable template in the design and development of new therapeutic agents. The extensive body of research on the structure-activity relationships of this compound derivatives provides a solid foundation for the rational design of more potent and selective anticancer, anti-inflammatory, and antimicrobial drugs. This technical guide has summarized key SAR insights, provided a compilation of quantitative biological data, and detailed essential experimental protocols to aid researchers in their quest for novel this compound-based therapeutics. The provided visualizations of key signaling pathways and experimental workflows offer a clear conceptual framework for understanding the mechanisms of action and for planning future research endeavors in this exciting field.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. [PDF] Synthesis and biological evaluation of this compound-3-carboxamides | Semantic Scholar [semanticscholar.org]

- 3. Synthesis and SAR studies of bis-chromenone derivatives for anti-proliferative activity against human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial and antibiofilm activities of this compound derivatives against uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of a novel C2-functionalized chromen-4-one scaffold for the development of p38α MAPK signaling inhibitors to mitigate neutrophilic inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, anti-inflammatory activity, and conformational relationship studies of this compound derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The study on structure-activity relationship between this compound derivatives and inhibition of superoxide anion generating from human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Novel this compound Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway | PLOS One [journals.plos.org]

- 9. A novel this compound derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Novel this compound Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Evaluation of Some Novel this compound Based Dithiazoles as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 19. Broth microdilution testing of susceptibilities to 30 antimicrobial agents of Mycobacterium avium strains from patients with acquired immune deficiency syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Chromones in Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant and growing challenge to global health. The complex and multifactorial nature of these disorders necessitates the development of therapeutic agents capable of modulating multiple pathological pathways. Chromone scaffolds have emerged as a promising class of compounds in the pursuit of effective treatments. This technical guide provides an in-depth overview of the role of chromones in neurodegenerative disease therapeutics, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used to evaluate their therapeutic potential.

Introduction

Chromones, a group of heterocyclic compounds characterized by a benzopyran-4-one structure, are widely distributed in nature and have garnered significant attention for their diverse pharmacological activities.[1] In the context of neurodegenerative diseases, this compound derivatives have demonstrated a remarkable ability to act as multi-target-directed ligands (MTDLs), concurrently addressing several key pathological features, including enzymatic dysregulation, oxidative stress, neuroinflammation, and metal ion dyshomeostasis.[2] This guide will explore the multifaceted roles of chromones, presenting key data and experimental protocols to aid researchers in this field.

Mechanisms of Action of Chromones in Neurodegeneration

The therapeutic potential of chromones in neurodegenerative diseases stems from their ability to interact with and modulate multiple biological targets.

Enzyme Inhibition

A primary strategy in the symptomatic treatment of neurodegenerative diseases is the modulation of key enzymes involved in neurotransmitter metabolism and pathological protein processing. This compound derivatives have been extensively studied as inhibitors of these enzymes.

-

Cholinesterases (AChE and BuChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) increases the levels of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, a key approach in managing the cognitive symptoms of Alzheimer's disease.[3] Several this compound derivatives have been identified as potent inhibitors of both AChE and BuChE.[4][5]

-

Monoamine Oxidases (MAO-A and MAO-B): Monoamine oxidases are responsible for the degradation of monoamine neurotransmitters like dopamine (B1211576) and serotonin. Inhibition of MAO-B is a validated therapeutic strategy for Parkinson's disease, as it increases dopamine levels in the brain.[6] Chromones have been shown to be potent and selective inhibitors of MAO-B.[7][8]

-

β-Secretase 1 (BACE1): BACE1 is a key enzyme in the amyloidogenic pathway, initiating the production of amyloid-beta (Aβ) peptides that form plaques in the brains of Alzheimer's patients. Inhibition of BACE1 is a major focus of disease-modifying therapeutic strategies.[9] Certain this compound derivatives have demonstrated promising BACE1 inhibitory activity.[10]

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is a major contributor to neuronal damage in neurodegenerative diseases.[11] Chromones can exert antioxidant effects through two primary mechanisms:

-

Direct Radical Scavenging: The chemical structure of many chromones allows them to directly donate a hydrogen atom to neutralize free radicals.[12]

-

Activation of the Nrf2-ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through the antioxidant response element (ARE). Some this compound derivatives have been shown to activate this pathway, thereby enhancing the endogenous antioxidant defenses of cells.

Anti-inflammatory Effects

Chronic neuroinflammation, mediated by activated microglia and astrocytes, is a hallmark of neurodegenerative diseases. Activated microglia release pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as nitric oxide (NO), which contribute to neuronal toxicity.[13] Chromones have been shown to possess anti-inflammatory properties by inhibiting the production of these inflammatory mediators in microglial cells.[14][15]

Metal Chelation

The dysregulation of metal ions, particularly iron, copper, and zinc, is implicated in the pathogenesis of neurodegenerative diseases. These metal ions can promote Aβ aggregation and catalyze the formation of ROS.[16] The structure of certain this compound derivatives allows them to chelate these metal ions, thereby reducing their pathological effects.[17]

Quantitative Data on this compound Activity

The following tables summarize the inhibitory activities of various this compound derivatives against key enzymatic targets. This data is essential for structure-activity relationship (SAR) studies and for the selection of lead compounds for further development.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activities of this compound Derivatives

| Compound | Target | IC₅₀ (µM) | Reference |

| 3-cyanothis compound (CyC) | AChE | 0.085 ± 0.0067 | [3] |

| 7-amino-3-methylthis compound (AMC) | AChE | 0.103 ± 0.0119 | [3] |

| 2-carboxamidoalkylbenzylamines | AChE | 0.07 | [3] |

| Compound 19 (this compound-lipoic acid hybrid) | BuChE | 7.55 | [4] |

| Compound 1 | BChE | 0.12 ± 0.09 | [18] |

| Compound 7 | BChE | 0.38 ± 0.01 | [18] |

Table 2: Monoamine Oxidase (MAO-A and MAO-B) Inhibitory Activities of this compound Derivatives

| Compound | Target | IC₅₀ (µM) | Selectivity Index (SI) | Reference |

| 6-[(3-bromobenzyl)oxy]this compound-3-carboxylic acid | MAO-B | 0.0028 | - | [6] |

| 6-[(3-bromobenzyl)oxy]this compound-3-carbaldehyde | MAO-B | 0.0037 | - | [6] |

| This compound 3-carboxylic acid | MAO-B | 0.048 | - | [7] |

| N-(3',4'-dimethylphenyl)-4-oxo-4H-chromene-3-carboxamide | MAO-B | Ki = 0.055 | - | [8] |

| N-(3'-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide | MAO-B | Ki = 0.017 | - | [8] |

| N-(3'-fluorophenyl)-4-oxo-4H-chromene-3-carboxamide | MAO-B | Ki = 0.031 | - | [8] |

| 5,7-dihydroxy this compound | MAO-B | 2.50 | - | [19] |

| Diosmetin | MAO-B | 0.20 | - | [19] |

| Compound 17b | MAO-B | 0.08278 | >120 | [20] |

| Compound 4f (C7-substituted chromanone) | MAO-B | 0.00862 | >11627.9 | [21] |

| Compound 17d | MAO-B | 0.06702 | 11.0 | [20] |

| HMC (5-hydroxy-2-methyl-chroman-4-one) | MAO-A | 13.97 | 0.23 | [22] |

| HMC (5-hydroxy-2-methyl-chroman-4-one) | MAO-B | 3.23 | [22] |

Table 3: β-Secretase 1 (BACE1) Inhibitory Activities of this compound Derivatives

| Compound | Target | IC₅₀ (µM) | Reference |

| Compound 17 | BACE1 | 8.75 | [23] |

| GSK 188909 | BACE1 | 0.004 | [10] |

| Inhibitor 5 | BACE1 | Ki = 0.0018 | [10] |

| Piperazine derivative 6 | BACE1 | 0.00018 | [10] |

| Compound 7 | BACE1 | 0.049 (cell-based) | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of this compound derivatives.

Enzyme Inhibition Assays

Principle: This colorimetric assay measures the activity of AChE by detecting the product of acetylcholine hydrolysis, thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.

Protocol:

-

Reagent Preparation:

-

0.1 M Phosphate (B84403) Buffer (pH 8.0)

-

10 mM DTNB solution in phosphate buffer

-

10 mM Acetylthiocholine iodide (ATCI) solution in deionized water

-

AChE enzyme solution (e.g., from electric eel) in phosphate buffer

-